R715 - 185052-09-9

R715

Catalog Number: EVT-242374
CAS Number: 185052-09-9
Molecular Formula: C57H81N13O12
Molecular Weight: 1140.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

R715, chemically known as (2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid, is a synthetic peptide that acts as a potent and selective antagonist of the bradykinin B1 receptor (B1R) [, , , ]. Bradykinin is a peptide involved in various physiological processes, including inflammation, pain, and blood pressure regulation. R715 is a valuable tool for investigating the physiological and pathological roles of B1R in both in vitro and in vivo models [].

Mechanism of Action

R715 exerts its biological effects by competitively binding to the bradykinin B1 receptor (B1R), thereby blocking the binding and subsequent signaling of its natural ligand, des-Arg9-bradykinin [, , , ]. This competitive antagonism effectively inhibits the downstream effects of B1R activation, which can include inflammation, pain sensation, and changes in vascular tone.

Applications
  • Neuropathic Pain: R715 has shown promise in alleviating neuropathic pain in animal models. For example, administration of R715 significantly reduced mechanical hypernociception (increased sensitivity to pain) in mice following brachial plexus avulsion, a model of neuropathic pain []. Additionally, R715 was found to alleviate neuropathic pain by inhibiting the BDKRB1/RAS/MEK signaling pathway and regulating autophagy in a rat model of neuropathic pain [].

  • Hypertension: Studies have demonstrated that B1R antagonism with R715 can attenuate hypertension in various animal models. Central administration of R715 was found to blunt deoxycorticosterone acetate (DOCA)-salt mediated hypertension, improve autonomic function, and reduce cardiac and renal hypertrophy in mice [, ]. Further research suggests that R715 attenuates Ang II-induced hypertension by modulating angiotensin II signaling in the brain and preventing the transactivation of TLR4 receptors [, ].

  • Inflammation: R715 has been implicated in modulating inflammatory responses, particularly in the context of neuroinflammation. Studies using BV2 microglial cells have shown that R715 can increase the release of pro-inflammatory factors such as nitric oxide and tumor necrosis factor-alpha, suggesting a role for B1R in regulating microglial activation [, ].

  • Cerebral Ischemia-Reperfusion Injury: R715 has demonstrated neuroprotective effects in a mouse model of cerebral ischemia-reperfusion injury, potentially through the suppression of miR-200c expression in microglia-derived microvesicles [].

    • Diabetic Pain Neuropathy: Intrathecal administration of R715 reversed tactile and cold allodynia in a rat model of diabetic neuropathy [].
    • Fibromyalgia: R715 counteracted mechanical allodynia and increased immobility time in a mouse model of fibromyalgia [].
    • Ovariectomy-Induced Pain and Depression: R715 reduced mechanical allodynia and immobility time in ovariectomized mice, suggesting a role for B1R in menopausal symptoms [].

Lys-des-Arg9-bradykinin (LDABK)

Compound Description: LDABK is a selective bradykinin B1 receptor (B1R) agonist. [] It is a metabolite of bradykinin and is known to induce various physiological effects, including vasodilation, inflammation, and pain.

Relevance: LDABK serves as a valuable tool to activate B1R and study its downstream signaling pathways. By comparing the effects of LDABK with the inhibitory effects of R715, researchers can gain a deeper understanding of the physiological roles of B1R and its potential as a therapeutic target. []

HOE 140 (Icatibant)

Compound Description: HOE 140 is a potent and selective bradykinin B2 receptor (B2R) antagonist. [, , , ] It is widely used as a research tool to investigate the role of B2R in various physiological and pathological conditions, such as inflammation, pain, and cardiovascular regulation.

Relevance: HOE 140 is structurally unrelated to R715 but targets a different subtype of bradykinin receptors. Comparing and contrasting the effects of R715 (B1R antagonist) with HOE 140 (B2R antagonist) helps researchers dissect the specific contributions of each receptor subtype in various biological processes. For example, studies have shown that R715, but not HOE 140, enhances amyloid burden and microglia/macrophage accumulation in the brains of transgenic AD mice, suggesting a more prominent role for B1R in Alzheimer's disease pathology. []

[Leu8]desArg9BK

Compound Description: [Leu8]desArg9BK is a bradykinin analog with partial agonist activity at both B1R and B2R. [, ]

Relevance: [Leu8]desArg9BK serves as a useful tool for studying the pharmacological profiles of B1R and B2R. Its partial agonist activity provides insights into the receptor activation mechanisms. Its effects can be blocked by more selective antagonists like R715 (for B1R) or HOE 140 (for B2R), further validating the selectivity of these compounds. []

Lys[Leu8]desArg9BK

Compound Description: Lys[Leu8]desArg9BK is another bradykinin analog that exhibits partial agonist activity at the B1 receptor. [, ]

Relevance: Similar to [Leu8]desArg9BK, Lys[Leu8]desArg9BK is valuable for investigating the structure-activity relationships of B1R ligands. Its partial agonism makes it suitable for studying the receptor activation process, and its effects can be blocked by R715, confirming the antagonist properties of R715 at B1R. []

Sar[D-Phe8]-desArg9-BK

Compound Description: Sar[D-Phe8]-desArg9-BK is a kininase-resistant bradykinin B1 receptor agonist. [] This modification makes it more stable in vivo compared to other B1R agonists, such as des-Arg9-BK.

AcLys-[(αMe)Phe5,D-βNal7, Ile8]desArg9BK (R892)

Compound Description: R892 is a potent and selective B1R antagonist designed to be resistant to enzymatic degradation. It contains an α-methyl-L-phenylalanine ([αMe]Phe) at position 5, which enhances its stability against aminopeptidases. []

Lys-Lys-[(αMe)Phe5,D-βNal7, Ile8]desArg9BK (R913)

Compound Description: R913 is another B1R antagonist that contains the [αMe]Phe5 modification for enhanced metabolic stability. [] It differs from R892 in its N-terminal structure, having a Lys-Lys sequence instead of AcLys.

Relevance: R913, along with R892 and R914, represent a series of B1R antagonists designed to overcome the metabolic liabilities of earlier generations of B1R antagonists like R715. Studying the structure-activity relationships of these compounds can provide valuable information for the development of even more potent and stable B1R antagonists. []

AcLys-Lys-[(αMe)Phe5,D-βNal7, Ile8]desArg9BK (R914)

Compound Description: R914 shares the core structure of R892 and R913, with the [αMe]Phe5, D-βNal7, and Ile8 modifications, but it has an AcLys-Lys sequence at the N-terminus. []

Relevance: R914, similar to R892 and R913, demonstrates the efforts to improve the pharmacokinetic properties of B1R antagonists by incorporating modifications that enhance enzymatic stability. [] The three compounds differ slightly in their N-terminal structure, allowing for investigation of how these subtle changes might affect potency, selectivity, and duration of action.

Lys-Lys-[Hyp3,Igl5,D-Igl7,Oic8]desArg9BK (B 9858)

Compound Description: B 9858 is a peptide antagonist that exhibits dual antagonistic activity at both B1R and B2R. []

DArg-[Hyp3,Thi5,D-Tic7,Oic8]desArg9BK (S 0765)

Compound Description: S 0765 is another example of a dual B1R and B2R antagonist, similar to B 9858. []

Relevance: S 0765, along with B 9858, highlights the existence of compounds capable of blocking both B1R and B2R. Comparing the pharmacological profiles of these dual antagonists with selective antagonists like R715 can help determine whether targeting both receptor subtypes offers any therapeutic advantages. []

SSR240612

Compound Description: SSR240612 is a non-peptide antagonist of the B1R. [] It is noted for its high affinity for the B1R and its ability to cross the blood-brain barrier.

Properties

CAS Number

185052-09-9

Product Name

R 715

IUPAC Name

(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid

Molecular Formula

C57H81N13O12

Molecular Weight

1140.3 g/mol

InChI

InChI=1S/C57H81N13O12/c1-4-34(2)48(56(81)82)68-51(76)43(31-37-23-24-38-17-8-9-18-39(38)29-37)66-52(77)44(33-71)67-50(75)42(30-36-15-6-5-7-16-36)64-47(73)32-62-53(78)45-21-13-27-69(45)55(80)46-22-14-28-70(46)54(79)41(20-12-26-61-57(59)60)65-49(74)40(63-35(3)72)19-10-11-25-58/h5-9,15-18,23-24,29,34,40-46,48,71H,4,10-14,19-22,25-28,30-33,58H2,1-3H3,(H,62,78)(H,63,72)(H,64,73)(H,65,74)(H,66,77)(H,67,75)(H,68,76)(H,81,82)(H4,59,60,61)/t34-,40-,41-,42-,43+,44-,45-,46-,48-/m0/s1

InChI Key

DOSXOGUJJBDRGQ-VUBDHFCFSA-N

SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C

Solubility

Soluble in water

Synonyms

AcLys(D-betaNal(7),Ile(8))des-Arg(9)-bradykinin
bradykinin, AcLys(D-betaNal(7),Ile(8))des-Arg(9)-
R 715
R-715
R715 cpd

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.